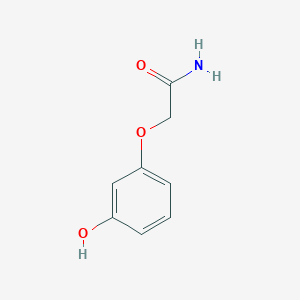

2-(3-Hydroxyphenoxy)acetamide

Description

Contextualization within Phenoxyacetamide Derivatives Research

The phenoxyacetamide scaffold is a significant structural motif in medicinal chemistry, with its derivatives being investigated for a wide array of pharmacological activities. researchgate.net Molecules incorporating this core structure have shown potential as anti-inflammatory, antioxidant, anticancer, anticonvulsant, and antimicrobial agents. nih.gov The versatility of the phenoxyacetamide framework allows for synthetic modifications that can lead to compounds with enhanced therapeutic properties.

Research into phenoxyacetamide derivatives is an active area. For instance, studies have explored their potential as inhibitors of enzymes like Dot1-like protein (DOT1L), which is a target in certain types of leukemia. nih.gov Other research has focused on synthesizing novel phenoxyacetamide derivatives from natural products like dehydrozingerone (B89773) to evaluate their anticancer capabilities. nih.gov The synthesis of these derivatives often involves the condensation of a phenoxyacetic acid with various amines or other reactive molecules. nih.govfrontiersin.org This body of research provides a rich context for understanding the potential of 2-(3-Hydroxyphenoxy)acetamide as a building block or a lead compound for new therapeutic agents. researchgate.net

Significance of the Hydroxyphenoxy Moiety in Medicinal Chemistry and Chemical Biology

The hydroxyphenoxy moiety is a crucial functional group in drug design and medicinal chemistry due to its ability to engage in significant molecular interactions. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, which can be critical for binding to biological targets like proteins and enzymes. This interaction can influence a compound's biological activity and selectivity. acs.org

Furthermore, the phenolic hydroxyl group is known to confer antioxidant properties. ontosight.aiontosight.ai It can scavenge free radicals, which may be beneficial in developing drugs for conditions related to oxidative stress. ontosight.ai The position of the hydroxyl group on the phenyl ring can also have a profound impact on a molecule's efficacy and binding affinity at various receptors. acs.org The presence of the hydroxyphenoxy group can also affect a compound's physicochemical properties, such as solubility and metabolic stability, which are key considerations in drug development.

Overview of Current and Emerging Research Trajectories

Current and emerging research on phenoxyacetamide derivatives, including those with a hydroxyphenoxy group, is focused on several promising trajectories. A primary area of investigation is their potential as enzyme inhibitors. For example, phenoxyacetamide derivatives have been identified as potential inhibitors of DOT1L through computational screening and molecular dynamics simulations, suggesting their promise as leads for optimization in cancer therapy. nih.gov

Another significant research direction is the development of new therapeutic agents for a range of diseases. Compounds with the phenoxyacetamide structure are being explored for their anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ai The synthesis of novel derivatives and their subsequent biological evaluation remains a key strategy. nih.govfrontiersin.org For instance, research into related compounds like 2-(3-methoxyphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide for its anti-inflammatory and anticancer potential highlights the continued interest in this chemical class. smolecule.com The ultimate goal of this research is to leverage the unique chemical properties of the phenoxyacetamide scaffold to design and develop new, effective, and safe medications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-2-6(10)4-7/h1-4,10H,5H2,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOUNZNZDHSLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Academic Study

Foundational Synthetic Routes for Acetamide (B32628) Scaffolds

The construction of the acetamide portion of the molecule relies on well-established acylation techniques. These methods are broadly applicable and can be adapted for various substituted precursors.

Direct acetylation is a primary method for the synthesis of N-phenylacetamide derivatives. This approach typically involves the reaction of a substituted aniline (B41778) with an acetylating agent. In a general laboratory procedure, an appropriate N-phenylamine is treated with an activated acetic acid derivative, such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, the synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties has been successfully demonstrated, showcasing the versatility of this reaction. mdpi.com The reaction conditions can be tailored based on the reactivity of the specific aniline derivative.

Another common strategy involves the amidation of a phenoxyacetic acid derivative. For example, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized through the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. nih.gov This highlights a two-step approach where the phenoxyacetic acid is first synthesized and then coupled with an amine to form the final acetamide product.

Table 1: Examples of Direct Acetylation Approaches

| Starting Material | Acetylating Agent / Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Substituted anilines | Acyl chlorides | N-Arylacetamides | mdpi.com |

| Phenoxyacetic acid esters | Diaminobenzene | N-Aryl-2-phenoxyacetamides | nih.gov |

| Isatin (indole-2,3-dione) | 2-chloro-N-phenylacetamide | Isatin N-phenylacetamide conjugates | nih.gov |

Chloroacetylation is a key pathway for producing precursors to hydroxyphenylacetamides. This reaction introduces a chloroacetyl group, which is a versatile handle for further chemical modification, such as the nucleophilic substitution required to form the ether linkage in 2-(3-hydroxyphenoxy)acetamide.

Research has detailed the chloroacetylation of m-aminophenol and p-aminophenol. neliti.comneliti.com In these syntheses, the aminophenol is reacted with chloroacetyl chloride in a suitable solvent like tetrahydrofuran, often in the presence of a base such as potassium carbonate to scavenge the generated HCl. neliti.com This reaction selectively forms the N-acyl product, yielding 2-chloro-N-(3-hydroxyphenyl)acetamide from m-aminophenol. neliti.comneliti.com This intermediate is primed for a subsequent Williamson ether synthesis or SNAr reaction with a phenol (B47542) to form the desired diaryl ether structure.

Table 2: Chloroacetylation Reaction Parameters

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| m-Aminophenol | Chloroacetyl chloride, K₂CO₃ | Tetrahydrofuran | 2-chloro-N-(3-hydroxyphenyl)acetamide | neliti.com |

| p-Aminophenol | Chloroacetyl chloride, K₂CO₃ | Tetrahydrofuran | 2-chloro-N-(4-hydroxyphenyl)acetamide | neliti.com |

| Primary aromatic amines | Chloroacetyl chloride | Not specified | Chloroacetamide derivatives | journament.com |

Advanced and Specialized Synthetic Strategies

More sophisticated methods are employed to construct complex analogs or to achieve specific bond formations, such as the diaryl ether linkage, under mild and efficient conditions.

Organosilicon reagents play a significant role in modern organic synthesis, often in conjunction with transition-metal catalysis. While not directly forming the acetamide group, they are instrumental in the synthesis of complex precursors. Silyl (B83357) ethers, for example, are commonly used as protecting groups for hydroxyl moieties due to their stability and ease of removal. researchgate.net In a multistep synthesis of a molecule like this compound, the hydroxyl group of a precursor could be protected as a silyl ether to prevent unwanted side reactions during other transformations.

Furthermore, silicon-based reagents are utilized in transition-metal-catalyzed cross-coupling reactions. These reactions can create carbon-carbon or carbon-heteroatom bonds necessary for building the aromatic scaffolds. The stability of the silicon–aryl bond under various conditions, coupled with its ability to be cleaved for further functionalization, makes organosilicon compounds valuable intermediates in complex synthetic routes. acs.org

Aromatic Nucleophilic Substitution (SNAr) is a powerful and widely used method for the formation of diaryl ethers. nih.gov This reaction is fundamental to synthesizing the C-O-C linkage in this compound. The classical SNAr mechanism involves the attack of a nucleophile (such as a phenoxide) on an aromatic ring that is activated by electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to a good leaving group (such as a halide). nih.govyoutube.com

A practical route to carbohydrate-aryl ethers using SNAr has been reported, where carbohydrate alcohols react with a range of fluorinated (hetero)aromatics. acs.orgresearchgate.net This methodology demonstrates the feasibility of forming C-O bonds between an alcohol and an activated aromatic ring. In the context of this compound, this could involve the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) or a derivative with an activated N-phenyl-2-chloroacetamide. The presence of electron-withdrawing groups on the aryl ring of the chloroacetamide would facilitate the substitution reaction. Recent studies also suggest that many of these reactions may proceed through a concerted mechanism rather than the traditional two-step pathway involving a Meisenheimer intermediate. nih.gov

The Kumada coupling is a seminal cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org While this reaction is primarily used for constructing biaryl or alkyl-aryl structures, it serves as an essential tool for synthesizing the substituted aromatic precursors required for diaryl ether synthesis.

For example, the Kumada coupling could be employed to synthesize a complex, sterically hindered, or functionally diverse phenol or aryl halide that would not be readily available otherwise. This custom-synthesized aromatic component could then be used in a subsequent SNAr or other etherification reaction to form the final diaryl ether product. The reaction's utility in industrial-scale synthesis, such as in the production of the hypertension drug aliskiren, underscores its robustness and importance in constructing complex molecular frameworks. wikipedia.org Therefore, while not directly forming the ether bond, Kumada coupling is a critical enabling technology for accessing the necessary building blocks.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry) in Hybrid Compound Synthesis

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups, making it a powerful tool for creating complex molecular architectures from simpler building blocks. organic-chemistry.orgnih.gov While direct studies employing this compound in CuAAC are not extensively documented, its structure is primed for modification to participate in such reactions.

To be utilized in CuAAC, the this compound scaffold must first be functionalized with either a terminal alkyne or an azide (B81097) group.

Azide Functionalization: The phenolic hydroxyl group can be converted to an azide through tosylation followed by nucleophilic substitution with sodium azide.

Alkyne Functionalization: Alternatively, the hydroxyl group can be alkylated using a propargyl halide (e.g., propargyl bromide) under basic conditions to introduce a terminal alkyne.

Targeted Chemical Transformations and Reaction Mechanisms

Oxidation and Reduction Pathways of Acetamide Derivatives

The chemical behavior of acetamide derivatives under oxidative and reductive conditions is crucial for understanding their stability and potential metabolic pathways. The this compound structure contains several sites susceptible to these transformations, including the phenol ring and the acetamide functional group.

Oxidation Pathways: The phenolic hydroxyl group makes the aromatic ring electron-rich and thus susceptible to oxidation.

Hypervalent Iodine Reagents: Studies on structurally similar 2-aryloxybenzamides have shown that hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO), can mediate oxidation to introduce a hydroxyl group onto the aryloxy ring. nih.gov A plausible mechanism involves the formation of an oxonium intermediate, followed by intramolecular nucleophilic attack and subsequent deprotonation. nih.gov

Enzymatic Oxidation: In biological systems, enzymes like myeloperoxidase can generate oxidants from chlorides and bromides, which can lead to the oxidation of acetamide derivatives. For instance, the carcinogen N-hydroxy-N-(2-fluorenyl)acetamide undergoes one-electron oxidation to form nitrosofluorene and N-acetoxy derivatives. nih.gov

Reduction Pathways: The amide bond in the acetamide group is generally stable to reduction. However, under specific conditions, it can be reduced.

Catalytic Hydrogenation: In the synthesis of related N-(3-acetyl-2-hydroxyphenyl)acetamide derivatives, a reduction-debromination step is performed using hydrogen gas and a palladium on carbon (Pd/C) catalyst. google.com This highlights the use of catalytic hydrogenation for modifying substituents on the phenyl ring without affecting the acetamide group.

Hydride Reagents: While strong reducing agents like lithium aluminum hydride can reduce amides to amines, such conditions are harsh and may affect other functional groups in the molecule. The specific reduction pathways for this compound would depend on the chosen reagent and reaction conditions.

| Transformation | Reagent/Condition | Potential Product | Reference |

| Oxidation | Iodosobenzene (PhIO) | Dihydroxylated phenoxy derivative | nih.gov |

| Oxidation | Enzymatic (e.g., MPO/H₂O₂) | Oxidized ring or side-chain products | nih.gov |

| Reduction | H₂ / Pd/C | Reduction of specific ring substituents | google.com |

This table presents potential transformations based on studies of structurally related compounds.

Nucleophilic Substitution Reactions Facilitated by Bases or Acids

The structure of this compound allows for several nucleophilic substitution reactions, primarily involving the phenolic hydroxyl group.

Base-Facilitated Reactions: In the presence of a base, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with various electrophiles. A common example is the Williamson ether synthesis.

Alkylation: Research on similar hydroxyphenoxy acetamide structures demonstrates the alkylation of the phenolic hydroxyl group. For example, reacting the parent phenol with an alkyl halide (like 1-bromohexane (B126081) or 2-iodo-N-isopropylacetamide) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent like acetonitrile (B52724) (CH₃CN) leads to the formation of an ether linkage. mdpi.comtdcommons.org The addition of a catalyst like sodium iodide can facilitate the reaction. mdpi.com

Reaction Scheme Example: this compound + R-X + Base → 2-(3-(alkoxy)phenoxy)acetamide + Base·HX

This reaction is a versatile method for introducing a wide variety of functional groups onto the phenoxy ring, thereby modifying the compound's lipophilicity and other physicochemical properties. mdpi.com

Acid-Facilitated Reactions: While less common for this specific structure, acid catalysis can facilitate nucleophilic substitution on the acetamide side chain, although this often requires conversion of the hydroxyl group on the acetyl moiety to a better leaving group. More relevantly, acid can protonate the amide carbonyl, activating it towards nucleophilic attack, which is a key step in amide hydrolysis (see section 2.3.3). In related indole (B1671886) acetamides, strong acids like trifluoroacetic acid (TFA) in the presence of a reducing agent have been used to effect reductions, which involve intermediate cationic species susceptible to nucleophiles. clockss.org

| Nucleophile Site | Condition | Electrophile | Product Type | Reference |

| Phenolic Oxygen | Basic (e.g., K₂CO₃) | Alkyl Halide (R-X) | Ether (Ar-O-R) | mdpi.comtdcommons.org |

| Amide Nitrogen | Basic (e.g., K₂CO₃) | 2-chloro-N-phenyl acetamides | N-substituted derivatives | neliti.com |

This table summarizes key nucleophilic substitution reactions based on the reactivity of this compound and its analogues.

Investigations into Intramolecular Cleavage Mechanisms of Amide Bonds

The amide bond is exceptionally stable, and its cleavage typically requires harsh conditions or enzymatic catalysis. nih.gov However, intramolecular features can facilitate its cleavage under milder conditions. The structure of this compound, with its neighboring ether oxygen and hydroxyl group, presents possibilities for intramolecular participation in amide bond cleavage.

Mechanisms for amide bond cleavage often involve the activation of the carbonyl carbon to make it more electrophilic.

Lewis Acid Catalysis: Metal ions can act as Lewis acids, coordinating to the carbonyl oxygen of the amide bond, thereby activating it for nucleophilic attack. rsc.orgmdpi.com

Protonation: Under acidic conditions, the carbonyl oxygen is protonated, which similarly enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack, often by water, leads to a tetrahedral intermediate that can collapse to cleave the C-N bond. researchgate.net

In specific molecular architectures, a neighboring functional group can act as an internal nucleophile. While not directly demonstrated for this compound, studies on other molecules show that a nearby carboxyl or amino group can catalyze amide hydrolysis. nih.gov For this compound, a potential, though likely slow, mechanism could involve the participation of the phenolic hydroxyl group. Under acidic conditions, if the molecule adopts a suitable conformation, the hydroxyl group could potentially act as an intramolecular nucleophile, attacking the protonated amide carbonyl. This would form a cyclic intermediate which would be more susceptible to hydrolysis. However, such a pathway would be highly dependent on the stereochemical favorability of forming the cyclic intermediate.

Recent research has also described novel amide bonds in certain peptide analogues that are cleavable under mild acidic conditions (e.g., 10-20% trifluoroacetic acid) at room temperature, highlighting that specific electronic and structural arrangements can render an amide bond surprisingly labile. nih.gov

| Cleavage Condition | Catalysis Type | Key Mechanistic Step | Reference |

| Acidic (e.g., HCl) | General Acid | Protonation of amide carbonyl, nucleophilic attack by H₂O | nih.govresearchgate.net |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Lewis Acid | Coordination of metal to amide carbonyl | rsc.orgmdpi.com |

| Specific Structures | Intramolecular | Neighboring group participation (e.g., amino, carboxyl) | nih.gov |

This table outlines general mechanisms that could be relevant to the intramolecular cleavage of the amide bond in acetamide derivatives.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Core Structural Features and Their Impact on Biological Activity

The amide group and substitutions on the aromatic ring are critical determinants of the biological activity in phenoxyacetamide derivatives. The amide moiety, with its capacity for hydrogen bonding, plays a significant role in the interaction of these molecules with biological targets.

Substitutions on the aromatic ring can dramatically alter a compound's potency and selectivity. In a series of 2-phenoxyacetamide (B1293517) analogues evaluated as monoamine oxidase (MAO) inhibitors, the nature and position of the substituent on the phenoxy ring were found to be crucial for activity. While specific data for the 3-hydroxy substitution of the titular compound is not extensively detailed in broad studies, research on related compounds provides valuable insights. For instance, in a study of benzylideneacetophenone derivatives, the presence of electron-donating groups on the aromatic rings was found to enhance anti-inflammatory and antioxidant activities nih.gov.

The following table illustrates the impact of aromatic ring substitutions on the MAO inhibitory activity of a series of 2-phenoxyacetamide analogues.

| Compound | Substitution (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 1 | H | >100 | >100 |

| 2 | 4-OCH3 | 0.23 | 56.4 |

| 3 | 4-Cl | 1.12 | 12.5 |

| 4 | 4-F | 2.34 | 25.6 |

| 5 | 2-Cl | 8.97 | >100 |

| 6 | 2-OCH3 | 12.3 | >100 |

This table is illustrative and based on data for analogous compounds to demonstrate the principle of substitution effects.

The hydroxyl (-OH) group is a key functional group in drug design, significantly influencing a molecule's solubility and its ability to interact with biological targets. The introduction of a hydroxyl group generally increases the water solubility of a compound, which can be a crucial factor for its pharmacokinetic profile nih.gov. This is due to the polar nature of the hydroxyl group and its ability to form hydrogen bonds with water molecules.

In the context of 2-(3-Hydroxyphenoxy)acetamide, the 3-hydroxyl group on the phenyl ring is expected to enhance its aqueous solubility compared to an unsubstituted analogue. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form specific interactions with amino acid residues in the active site of a target protein. Such interactions can significantly contribute to the binding affinity and selectivity of the compound. Studies on flavonoids have shown that the number and position of hydroxyl groups are critical for their inhibitory activity against enzymes like α-glucosidase, with these groups forming key hydrogen bonds with amino acid residues in the enzyme's active site nih.gov.

The phenoxy bridge, an ether linkage between the two aromatic rings, is a structurally important feature that also has implications for the metabolic stability of the molecule. Ether linkages are generally more stable to metabolic degradation than ester linkages, which can be readily cleaved by esterase enzymes. However, the diaryl ether linkage is not metabolically inert. Cytochrome P450 enzymes can catalyze the cleavage of the oxygen-aromatic ring bond, a process that can be influenced by the presence of other functional groups nih.gov.

The metabolic stability of a drug is a critical factor in determining its duration of action and potential for toxicity longdom.orgwuxiapptec.comdntb.gov.ua. A compound that is too rapidly metabolized may not maintain therapeutic concentrations for a sufficient period, while a compound that is too stable may accumulate and cause adverse effects dntb.gov.ua. Research has shown that the presence of a hydroxyl group, particularly at the para-position relative to the ether bond, can be necessary for certain metabolic cleavage pathways of arylethers nih.gov. Therefore, the position of the hydroxyl group in this compound is significant for its metabolic fate.

Rational Design Strategies for Enhanced Biological Performance

Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted structural modifications based on an understanding of its mechanism of action and metabolic profile.

Scaffold optimization is a key strategy in rational drug design. By modifying the core structure of a molecule, it is possible to enhance its potency, selectivity, and pharmacokinetic properties. An example of a scaffold that has been optimized for enzyme inhibition is the hydroxamic acid-based structure. Hydroxamic acids are known to be effective inhibitors of metalloenzymes due to the ability of the hydroxamate group to chelate metal ions in the enzyme's active site.

For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, an enzyme involved in angiogenesis nih.gov. The design of such inhibitors often involves a structure-based approach, where the molecular structure of the target enzyme is used to guide the design of complementary ligands. In the case of peptide hydroxamic acid inhibitors of tumor necrosis factor-α converting enzyme (TACE), a virtual combinatorial library was generated based on a simplified chemical sketch, leading to the identification of potent inhibitors nih.gov. This approach of scaffold optimization, exemplified by the development of hydroxamate-based inhibitors, demonstrates a powerful strategy for enhancing biological performance.

Studies on biaryl amide derivatives have shown that structural modifications, including alterations to the linker, can lead to compounds with potent antiviral activity nih.gov. The length and flexibility of the linker can influence how the two aryl rings are positioned relative to each other, which in turn affects how the molecule fits into the binding site of a target protein. For example, in the development of transthyretin amyloidogenesis inhibitors, a library of molecules with different linkers was synthesized and evaluated. This study revealed that direct linkage of the aryl rings or the use of a non-polar linker produced the most potent and selective inhibitors.

The following table illustrates how linker modifications can affect the inhibitory activity of STAT3 inhibitors.

| Compound | Linker | STAT3 DNA-binding IC50 (µM) |

| BP-1-102 | Glycine | 6.8 |

| 1a | (R)-Alanine | 3.0 |

| 5d | (R)-Proline | 2.4 |

This table is based on data from a study on STAT3 inhibitors and is provided to illustrate the principle of linker modulation. nih.gov

Strategic Substitution for Improved Receptor Binding Affinity and Selectivity

For derivatives of the phenoxyacetamide scaffold, strategic substitutions have been a key strategy to enhance receptor binding and selectivity. The core structure provides a versatile template where modifications can be made to the phenoxy ring, the acetamide (B32628) linker, and the terminal amide group to fine-tune interactions with specific biological targets.

One study focused on developing potent antagonists for the P2Y14 receptor (P2Y14R), which is implicated in inflammatory diseases. nih.gov By designing a series of N-substituted-acetamide derivatives, researchers identified that specific substitutions were critical for high-affinity binding. The most potent compound from this series, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, demonstrated an IC₅₀ of 0.6 nM, indicating very strong binding ability to the P2Y14R. nih.gov This highlights how targeted substitutions on the N-phenyl portion of the acetamide group can dramatically improve potency.

In another example, acetamide-sulfonamide scaffolds were synthesized by conjugating ibuprofen or flurbiprofen with various sulfa drugs to screen for urease inhibition. mdpi.com The SAR studies revealed that the nature of the substituent on the sulfonamide scaffold played a crucial role. The most active inhibitor featured a thiazole-substituted sulfonamide coupled with ibuprofen, which showed 90.6% inhibition and an IC₅₀ value of 9.95 ± 0.14 µM. mdpi.com This demonstrates that combining the acetamide core with other pharmacologically active moieties can lead to synergistic effects and potent inhibitory activity.

These examples underscore the principle that targeted modifications to the phenoxyacetamide skeleton are a powerful tool for optimizing ligand-receptor interactions, leading to compounds with enhanced affinity and selectivity for their intended biological targets.

| Scaffold | Target | Key Substitution | Result |

| N-Substituted-Acetamide | P2Y₁₄ Receptor | N-(1H-benzo[d]imidazol-6-yl) and 4-bromo on phenoxy ring | High potency antagonist (IC₅₀ = 0.6 nM) nih.gov |

| Acetamide-Sulfonamide | Urease | Thiazole-substituted sulfonamide with ibuprofen | Potent inhibitor (IC₅₀ = 9.95 ± 0.14 µM) mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as an indispensable tool in modern drug discovery, allowing for the rapid assessment of molecular properties and interactions, thereby guiding the design of more effective therapeutic agents.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. semanticscholar.org It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

For phenoxyacetamide derivatives, docking studies have provided significant insights into their mechanism of action. In a study targeting the cyclooxygenase-2 (COX-2) enzyme, an important mediator of inflammation, several phenoxyacetanilide derivatives were evaluated. semanticscholar.orgmdpi.com The compound (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) exhibited the lowest docking score of -8.9 Kcal/mol, suggesting strong binding affinity for the COX-2 enzyme, which correlated well with its potent in vivo anti-inflammatory activity. semanticscholar.org Another study on different acetamide derivatives targeting COX-2 found binding energies ranging from −8.9 to −10.4 kcal/mol, indicating a strong interaction with the enzyme's active site. mdpi.com

Similarly, in the development of P2Y14R antagonists, molecular docking was used to analyze the binding of N-substituted-acetamide derivatives, helping to rationalize the design of highly potent compounds. nih.gov Docking studies on acetamide-sulfonamide conjugates targeting the urease enzyme revealed key interactions, such as hydrogen bonds with specific amino acid residues like Ala440, His593, and Arg609, which are crucial for their inhibitory mechanism. mdpi.com These studies demonstrate the power of molecular docking to elucidate ligand-target interactions at the atomic level, guiding the rational design of novel inhibitors.

| Compound Series | Target Enzyme | Docking Score / Binding Energy | Key Interacting Residues |

| Phenoxyacetanilide Derivatives | COX-2 | -8.9 kcal/mol semanticscholar.org | Not Specified |

| 2,4-Dichlorophenoxy-acetamide Derivatives | COX-2 | -8.9 to -10.4 kcal/mol mdpi.com | Not Specified |

| Acetamide-Sulfonamide Conjugates | Urease | Not Specified | Ala440, His593, Arg609, Met637 mdpi.com |

| Quercetin/Apigenin-Acetamide Derivatives | Fish Sperm DNA | -7.9 to -9.1 kcal/mol rsc.org | Not Specified |

In Silico Prediction of Biological Activity and Mechanistic Insights

Beyond docking, a range of in silico methods are employed to predict the biological activity and understand the mechanistic behavior of compounds before their synthesis. Quantitative Structure-Activity Relationship (QSAR) is a prominent method that correlates variations in the physicochemical properties of compounds with their biological activities. nih.gov

A study on 2-phenoxy-N-phenylacetamide derivatives as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy, successfully employed both 2D and 3D-QSAR modeling. nih.govresearchgate.net The 3D-QSAR model showed excellent correlative and predictive capabilities, with a q² of 0.9672 and a pred_r² of 0.8480. nih.govresearchgate.net The models identified that steric, hydrophobic, and electrostatic fields were critical descriptors, providing structural insights for designing derivatives with enhanced HIF-1 inhibitory activity. nih.govresearchgate.net

Other computational tools are used to predict a broad spectrum of biological activities and pharmacokinetic properties. Software like PASS (Prediction of Activity Spectra for Substances) can forecast potential biological activities based on a compound's structure. researchgate.net For a series of triazolothiadiazine derivatives, PASS predicted potential anti-inflammatory, antifungal, and phosphatase inhibitory activities. researchgate.net Additionally, computational tools are used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicological properties, which are crucial for evaluating a compound's drug-likeness. nih.gov For example, in silico studies of 5-acetamido-2-hydroxy benzoic acid derivatives indicated good bioavailability and binding affinity for the COX-2 receptor. nih.gov

| Method | Compound Series | Target/Activity Predicted | Key Findings/Model Performance |

| 3D-QSAR | 2-Phenoxy-N-phenylacetamides | HIF-1 Inhibition | High predictive capability (q² = 0.9672, pred_r² = 0.8480); identified key steric, hydrophobic, and electrostatic descriptors. nih.govresearchgate.net |

| QSAR | 2-Aminothiazole Sulfonamides | Antioxidant Activity | Models guided the rational design of new derivatives with potentially improved activity. nih.gov |

| Activity Prediction (PASS) | Triazolothiadiazine Derivatives | Multiple Activities | Predicted anti-inflammatory, antifungal, and phosphatase inhibitory activities. researchgate.net |

| Pharmacokinetic Prediction | 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | Bioavailability & COX-2 Affinity | Derivatives predicted to have better bioavailability and binding affinity than the parent compound. nih.gov |

Quantum Chemical Calculations for Understanding Electronic Effects on Reactivity and Binding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. researchgate.netchemrevlett.com These methods can calculate properties like molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, which are fundamental to understanding a molecule's reactivity and its ability to interact with biological targets. researchgate.net

For various acetamide derivatives, DFT calculations have been used to elucidate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important; the HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. chemrevlett.com A smaller energy gap suggests that a molecule is more reactive. chemrevlett.com

Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for predicting how a ligand will interact with the active site of a receptor, for instance, in forming hydrogen bonds or other electrostatic interactions. researchgate.net Natural Bond Orbital (NBO) analysis further details charge delocalization and electronic exchange interactions within the molecule. researchgate.net By applying these quantum chemical methods, researchers can gain a fundamental understanding of the electronic factors that govern the reactivity and binding affinity of phenoxyacetamide derivatives, enabling more precise molecular design.

| Quantum Parameter | Significance | Application to Acetamide Derivatives |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. chemrevlett.com | A smaller gap suggests higher reactivity. Used to compare the relative stability of different derivatives. chemrevlett.com |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic attack. researchgate.net | Identifies regions likely to engage in hydrogen bonding and other electrostatic interactions with a receptor. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Studies atomic charges, charge delocalization, and electronic exchange interactions. researchgate.net | Provides a detailed understanding of the intramolecular electronic environment that influences binding. researchgate.net |

| Reactivity Descriptors | Includes concepts like electronegativity, hardness, and softness. | Used to quantify and predict the nature of electron transfer between the ligand and its target. chemrevlett.com |

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzyme Inhibition Profiles and Molecular Targets

The interaction of acetamide (B32628) and phenoxyacetamide derivatives with various enzymes has been a key area of research to elucidate their mechanisms of action. These investigations have spanned several important enzyme families implicated in a range of physiological and pathological processes.

Studies on Cyclooxygenase (COX) Isoform Inhibition by Acetamide Derivatives

Acetamide derivatives have been a significant focus in the development of anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2). archivepp.comgalaxypub.coarchivepp.com Non-steroidal anti-inflammatory drugs (NSAIDs) are a traditional class of agents used for their anti-inflammatory properties, though they can be associated with side effects. archivepp.comgalaxypub.co A considerable number of amide derivatives have been identified as effective COX-2 inhibitors, which are primarily utilized for conditions such as arthritis and pain relief. galaxypub.co

The development of acetamide derivatives as selective COX-2 inhibitors is a strategy to mitigate some of the side effects associated with non-selective NSAIDs. galaxypub.co The acetamide functional group is amenable to the design of prodrugs for COX-2 inhibitors. archivepp.comgalaxypub.co Research has explored various acetamide-containing scaffolds, including those with pyrazole, triazole, and thiazole (B1198619) moieties, to enhance COX-2 inhibitory potency and selectivity. archivepp.comnih.gov For instance, a COX-2 inhibitor containing an acylamino spacer, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, has demonstrated potential anti-inflammatory efficacy. archivepp.com The nature and size of substituents on the heterocyclic rings of these acetamide compounds play a crucial role in their inhibitory potency and selectivity for COX-2. archivepp.com

In vitro studies by some research teams have evaluated the anti-inflammatory properties of phenol-based acetamide compounds, comparing their inhibitory concentrations (IC50) against a reference standard. galaxypub.co

Below is a data table summarizing the in vitro COX-2 inhibitory activity of two illustrative phenol-based compounds compared to Celecoxib.

| Compound | In Vitro IC50 (mol/L) |

|---|---|

| Phenol-based Compound 1 | 0.768 |

| Phenol-based Compound 2 | 0.616 |

| Celecoxib (Reference) | 0.041 |

Protein Tyrosine Phosphatase 1B (PTP1B) Modulators and Binding Interactions

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. nih.gov Consequently, the inhibition of PTP1B is a validated therapeutic target for type 2 diabetes and obesity. nih.govnih.gov A variety of chemical scaffolds, including acetamide derivatives, have been investigated as potential PTP1B inhibitors. nih.gov

The design of PTP1B inhibitors presents a challenge in achieving both potency and selectivity, as many early inhibitors targeted the highly conserved catalytic site, leading to limited cell permeability. patsnap.com Modern approaches have increasingly focused on allosteric inhibitors that bind to sites other than the active site, which can offer improved selectivity. patsnap.comnih.gov The binding of allosteric inhibitors can induce conformational changes in the enzyme that prevent it from functioning correctly. nih.gov Molecular dynamics simulations have been employed to understand the binding interactions of allosteric inhibitors, revealing that hydrophobic interactions are a primary driver for molecular recognition. nih.gov

While specific binding interaction studies for 2-(3-hydroxyphenoxy)acetamide with PTP1B are not available, the general class of acetamides has been recognized for its potential to inhibit this enzyme. nih.gov The development of potent and selective PTP1B inhibitors from this and other chemical classes remains an active area of research. researchgate.net

Acetyl-CoA Carboxylase (ACC) Selectivity and Functional Impact

Acetyl-CoA carboxylases (ACCs) are crucial enzymes in the metabolism of fatty acids. nih.gov In mammals, two isoforms exist: ACC1 and ACC2. frontiersin.org ACC1 is primarily cytosolic and plays a rate-limiting role in de novo fatty acid synthesis, while ACC2 is located on the outer mitochondrial membrane and regulates fatty acid β-oxidation. frontiersin.org Due to these roles, ACCs are attractive targets for the treatment of various conditions, including metabolic diseases and cancer. nih.govfrontiersin.org

Inhibitors of ACCs can be broadly categorized based on their target domain within the enzyme. frontiersin.org The carboxyltransferase (CT) domain is a target for competitive inhibitors. frontiersin.org Certain classes of herbicides, such as aryloxyphenoxypropionates, are known inhibitors of plant ACCs and target the CT domain. nih.gov These compounds share a phenoxy structural element, suggesting that this moiety can interact with the ACC enzyme. The development of selective inhibitors for ACC1 or ACC2 could have different functional impacts due to the distinct roles of these isoenzymes in lipid metabolism. frontiersin.org

Tumor Necrosis Factor-alpha Converting Enzyme (TACE) Inhibition Mechanisms

Tumor necrosis factor-alpha converting enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for the cleavage of membrane-bound pro-tumor necrosis factor-alpha (pro-TNF-α) to its soluble, active form. researchgate.netnih.gov The inhibition of TACE is a therapeutic strategy for inflammatory diseases. researchgate.netnih.gov TACE inhibitors generally work by binding to the active site of the enzyme, thereby blocking its proteolytic activity. scbt.com

Research into small molecule inhibitors of TACE has identified compounds where a phenoxy group plays a role in binding to the enzyme. researchgate.net For example, the phenoxy group of the inhibitor IK682 has been shown to interact with the S1′ pocket of TACE. researchgate.net This highlights the potential for phenoxy-containing structures, such as phenoxyacetamide derivatives, to act as TACE inhibitors. The development of selective TACE inhibitors is an ongoing area of research aimed at providing therapeutic benefits in inflammatory conditions. researchgate.net

Exploration of Other Enzyme Interactions (e.g., Carbonic Anhydrases, FabV)

FabV: There is currently no available research data on the interaction of this compound or its derivatives with the enzyme FabV.

Receptor Modulation and Downstream Signaling Pathways

The ability of a compound to modulate cellular receptors and their downstream signaling pathways is a critical aspect of its pharmacological profile. While specific studies detailing the effects of this compound on receptor modulation and subsequent signaling cascades are not available, the broader class of phenoxyacetamide derivatives has been investigated for various biological activities that are inherently linked to the modulation of cellular signaling. mdpi.comresearchgate.net For instance, some phenoxyacetamide derivatives have been explored as potential anti-cancer agents, a therapeutic area where the modulation of signaling pathways such as those involved in cell proliferation, apoptosis, and survival is fundamental. mdpi.com However, without direct experimental evidence, any discussion on the specific receptor interactions and downstream signaling effects of this compound would be speculative.

Melatonin Receptor Ligand Interactions and Intrinsic Activity at MT1 and MT2 Receptors

Currently, there is a lack of publicly available scientific literature detailing the specific binding affinity (Ki) and intrinsic activity (Emax) of this compound at the melatonin MT1 and MT2 receptors. While research has been conducted on various acetamide derivatives as melatonin receptor ligands, data for this particular compound is not available in the reviewed preclinical studies.

Toll-like Receptor (TLR-2 and TLR-4) Pathway Suppression in Inflammation Models

Preclinical data on the direct interaction of this compound with Toll-like receptors 2 and 4 (TLR-2 and TLR-4) and its subsequent effect on their signaling pathways in inflammation models are not available in the current scientific literature. Studies on the structurally related compound, N-(2-hydroxy phenyl) acetamide, have indicated anti-inflammatory properties, but a direct link to TLR-2 and TLR-4 pathway suppression for this compound has not been established.

Beta-Adrenoceptor Signaling Modulation and cAMP Accumulation Desensitization

There is no available research in preclinical models that investigates the modulatory effects of this compound on beta-adrenoceptor signaling or its potential to induce desensitization of cyclic adenosine monophosphate (cAMP) accumulation.

Glucocorticoid Receptor Interactions and Modulatory Effects

Scientific literature does not currently contain information regarding the interaction of this compound with the glucocorticoid receptor or any potential modulatory effects it may exert on glucocorticoid-mediated pathways.

Cellular Processes and Molecular Pathways

Induction of Apoptosis and Regulation of Cell Proliferation in Cancer Cell Lines

Specific studies on the ability of this compound to induce apoptosis or regulate cell proliferation in cancer cell lines have not been identified in the reviewed scientific literature.

Modulation of Pro-inflammatory Cytokine and Enzyme Production

While a related compound, N-(2-hydroxy phenyl) acetamide, has been shown to reduce the serum levels of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in an adjuvant-induced arthritis rat model, there is no specific data available on the effects of this compound on the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the mechanistic investigations of This compound in preclinical models concerning the following biological activities:

Autophagy Pathway Modulation and Associated Signaling Cascades (e.g., mTOR)

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein Folding and Trafficking Enhancement

The research queries conducted did not yield any studies that directly link the compound this compound to these specific cellular pathways and processes. While studies exist for other acetamide derivatives and their biological activities, including antioxidant and anti-inflammatory effects, this information is not applicable to the specific compound requested.

Therefore, the requested article focusing solely on the preclinical mechanistic investigations of this compound in the areas of autophagy, oxidative stress, and CFTR modulation cannot be generated at this time due to the absence of relevant research findings.

Preclinical Pharmacological Evaluation in Research Settings

In Vitro Efficacy Studies

Cell-Line Based Activity Assays (e.g., Anticancer, Anti-inflammatory)

The anticancer and anti-inflammatory potential of phenoxy acetamide (B32628) derivatives has been explored across various human cancer cell lines.

Anticancer Activity: A notable isomer, N-(2-hydroxyphenyl) acetamide (NA-2), demonstrated significant anticancer activity against the human breast cancer cell line, MCF-7. nih.gov In laboratory studies, NA-2 was found to inhibit the growth of MCF-7 cells, with a calculated half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment. nih.gov Further investigation revealed that NA-2's mechanism of action involves the induction of apoptosis (programmed cell death), evidenced by an enhanced Bax/Bcl-2 ratio. The compound also arrested the cell cycle at the G0/G1 phase and delayed the wound healing process in cell cultures, suggesting an impact on cell migration. nih.gov

Other novel phenoxy acetamide derivatives have shown potent cytotoxic effects against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.govresearchgate.net One such derivative was particularly effective against HepG2 cells, inducing both apoptosis and necrosis. nih.gov This activity was associated with the arrest of the cell cycle at the G1/S phases and a significant upregulation of pro-apoptotic genes. researchgate.net

A separate study on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives identified activity against MCF-7 and neuroblastoma (SK-N-SH) cell lines. nih.gov

Anti-inflammatory Activity: The in vitro anti-inflammatory potential of NA-2 has been demonstrated through its ability to inhibit protein denaturation, a known cause of inflammation. readersinsight.netresearchgate.net Additionally, various acetamide derivatives have been shown to reduce the production of inflammatory mediators like reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cell lines (J774.A1). researchgate.net The anti-inflammatory properties of NA-2 were also confirmed in whole blood oxidative burst and nitric oxide assays. nih.gov

Table 1: In Vitro Anticancer Activity of Phenoxy Acetamide Derivatives

| Compound | Cell Line | Observed Effect | IC50 Value | Source |

|---|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast Cancer) | Growth inhibition, apoptosis induction, cell cycle arrest at G0/G1 | 1.65 mM | nih.gov |

| Phenoxy acetamide derivative I | HepG2 (Liver Cancer) | Cytotoxicity, apoptosis, cell cycle arrest at G1/S | 1.43 µM | researchgate.net |

| Phenoxy acetamide derivative II | HepG2 (Liver Cancer) | Cytotoxicity | 6.52 µM | researchgate.net |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7, SK-N-SH (Neuroblastoma) | Anticancer activity | Not specified | nih.gov |

Enzyme and Receptor Binding Assays for Affinity and Potency Determination

For instance, a molecular docking study of a novel phenoxy acetamide derivative with demonstrated anticancer activity revealed that it docked effectively within the binding site of the Poly (ADP-ribose) polymerase-1 (PARP-1) protein. researchgate.net PARP-1 is an enzyme involved in DNA repair and cell death, making it a target for cancer therapies. Another study involving 2-hydroxyphenyl substituted aminoacetamides suggested through molecular docking that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target for their observed fungicidal activity.

These docking studies provide a theoretical framework for the compounds' activity, but further validation through direct enzyme inhibition and receptor binding assays is necessary to determine affinity (Ki) and potency (IC50/EC50) conclusively.

Antimicrobial Screening Against Bacterial and Fungal Strains

Research into the antimicrobial properties of this class of compounds has focused on various derivatives. A study on 2-chloro-N-(3-hydroxyphenyl)acetamide, a closely related chlorinated analog, investigated its activity against several bacterial and fungal strains. neliti.comjournalnx.com The compound exhibited appreciable antibacterial activity against both Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and the Gram-negative bacterium Escherichia coli. neliti.comjournalnx.com However, in this particular study, it did not show significant antifungal activity against Candida albicans and Pichia anomala. neliti.com

Other research has shown that the broader family of acetamide derivatives possesses a wide spectrum of antimicrobial and antifungal activities. nih.gov For example, certain 2-(substituted phenoxy) acetamide derivatives have demonstrated good activity against Gram-positive bacteria. nih.gov

Table 2: Antimicrobial Screening of 2-chloro-N-(3-hydroxyphenyl)acetamide

| Microorganism | Type | Activity (Inhibition Zone in mm) | Source |

|---|---|---|---|

| Bacillus subtilis | Gram-positive bacteria | Appreciable (8-14 mm) | neliti.com |

| Staphylococcus aureus | Gram-positive bacteria | Appreciable (8-14 mm) | neliti.com |

| Escherichia coli | Gram-negative bacteria | Appreciable (8-14 mm) | neliti.com |

| Pseudomonas aeruginosa | Gram-negative bacteria | Weak (6-12 mm) | neliti.com |

| Candida albicans | Fungus | Not active | neliti.com |

| Pichia anomala | Fungus | Not active | neliti.com |

In Vivo Non-Human Animal Model Studies

Anti-inflammatory Activity Assessment in Rodent Models (e.g., Paw Edema)

The anti-inflammatory effects of N-(2-hydroxyphenyl) acetamide (NA-2) have been evaluated in rodent models. In studies using the adjuvant-induced arthritis model in rats, which involves significant inflammation, NA-2 demonstrated potent anti-inflammatory activity. A key indicator of inflammation in this model is paw edema (swelling). nih.govscispace.com

Treatment with NA-2 was found to significantly reverse the increase in paw volume in arthritic rats. nih.gov The paw edema in the arthritic control group increased markedly from day 4 onwards, whereas treatment with NA-2 significantly inhibited this increase, with the effect becoming statistically significant from day 12 onwards. scispace.comnih.gov This reduction in paw swelling provides strong in vivo evidence of the compound's anti-inflammatory properties. nih.gov

Anti-arthritic Properties in Adjuvant-Induced Arthritis Models

The therapeutic potential of N-(2-hydroxyphenyl) acetamide (NA-2) has been extensively studied in the adjuvant-induced arthritis (AIA) model in rats, which shares many characteristics with human rheumatoid arthritis. nih.govresearchgate.net

Clinical Signs: NA-2 treatment led to a significant decrease in the arthritic score, which is a measure of the severity and number of joints affected. nih.gov It also reversed the body weight loss typically associated with the disease in this model. nih.govnih.gov

Cytokine Reduction: The compound significantly decreased the serum levels of key pro-inflammatory cytokines, namely Interleukin-1beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are crucial mediators in the pathology of rheumatoid arthritis. nih.govnih.gov

Histopathology: Histological analysis of the knee joints of NA-2 treated rats showed a prominent inhibition of inflammatory cell infiltration and a reduction in bone erosion compared to the untreated arthritic group. nih.gov

Gene Expression: Further mechanistic studies in a collagen-induced arthritis (CIA) model showed that NA-2 suppressed the mRNA expression of key signaling molecules in the inflammatory cascade, including RANKL, RANK, c-fos, and NF-κB. nih.gov

These findings collectively suggest that N-(2-hydroxyphenyl) acetamide possesses promising anti-arthritic properties, acting by modulating the immune response and reducing inflammation-driven joint destruction in preclinical models. nih.govnih.govnih.gov

Table 3: Summary of In Vivo Anti-arthritic Effects of N-(2-hydroxyphenyl) acetamide (NA-2)

| Parameter | Model | Observed Effect | Source |

|---|---|---|---|

| Paw Edema / Paw Volume | Adjuvant-Induced Arthritis (AIA) | Significant reduction | nih.govscispace.comnih.gov |

| Arthritic Score | AIA & Collagen-Induced Arthritis (CIA) | Significant reduction | nih.gov |

| Body Weight | AIA | Reversal of disease-induced weight loss | nih.govnih.gov |

| Serum Cytokines (IL-1β, TNF-α) | AIA | Significant decrease in expression | nih.govnih.govnih.gov |

| Joint Histopathology | AIA | Reduced inflammatory cell infiltration and bone erosion | nih.gov |

| mRNA Expression (RANKL, RANK, NF-κB) | CIA | Significant suppression | nih.gov |

Oncological Efficacy in Xenograft Tumor Models

Extensive searches of scientific literature and research databases did not yield specific studies evaluating the oncological efficacy of 2-(3-Hydroxyphenoxy)acetamide in xenograft tumor models. While xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to assess the in vivo antitumor activity of novel compounds, there is no publicly available data to suggest that this compound has been subjected to this type of evaluation.

Therefore, no data on tumor growth inhibition, survival analysis, or mechanisms of action in animal models of cancer can be provided for this specific compound. The potential of this compound as an anticancer agent remains undetermined pending future preclinical investigations.

Research into Antimalarial and Antifouling Applications

A review of the current scientific literature indicates a lack of research into the potential antimalarial and antifouling applications of this compound. Antimalarial activity is typically assessed through in vitro screening against Plasmodium falciparum and in vivo studies in murine models of malaria. Similarly, antifouling properties are evaluated by testing a compound's ability to inhibit the settlement of marine organisms.

There are no published studies to suggest that this compound has been screened for or has demonstrated any activity in these areas. As such, its potential as an antimalarial or antifouling agent is currently unknown.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-(3-Hydroxyphenoxy)acetamide in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all protons and carbons.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure, a predictable pattern of signals would emerge. The aromatic region would display complex signals corresponding to the four protons on the 1,3-disubstituted benzene (B151609) ring. The methylene (B1212753) protons (-OCH₂-) adjacent to the ether oxygen would typically appear as a distinct singlet. The two protons of the primary amide (-CONH₂) may appear as one or two broad singlets, while the phenolic hydroxyl proton (-OH) would also present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, eight unique carbon signals are expected: six for the aromatic ring (two of which are bonded to oxygen), one for the methylene carbon (-OCH₂-), and one for the carbonyl carbon (-C=O) of the amide group. The chemical shifts provide insight into the electronic environment of each carbon.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would establish the connectivity between adjacent protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Carbonyl (C=O) | - | ~172 | - |

| Methylene (-CH₂-) | ~4.5 | ~68 | Singlet |

| Aromatic C-O(H) | - | ~158 | - |

| Aromatic C-O(R) | - | ~159 | - |

| Aromatic C-H | ~6.5 - 7.2 | ~103 - 131 | Multiplets, Doublets |

| Amide (-NH₂) | ~7.0 - 7.5 (broad) | - | Broad Singlet(s) |

| Phenol (B47542) (-OH) | Variable (broad) | - | Broad Singlet |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorption bands include:

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the phenolic hydroxyl group, often indicating hydrogen bonding.

N-H Stretch: Two distinct sharp to moderately broad peaks typically appearing in the 3350-3180 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): A very strong and sharp absorption peak around 1680-1640 cm⁻¹, which is characteristic of the amide carbonyl group.

N-H Bend (Amide II): A strong band located near 1640-1590 cm⁻¹, resulting from the N-H bending vibration.

C-O Stretch: Strong absorptions in the 1260-1000 cm⁻¹ region corresponding to the aryl-ether and phenol C-O stretching vibrations.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Primary Amide | N-H Stretch | 3350 - 3180 (two bands) | Strong, Medium |

| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1640 | Very Strong |

| Primary Amide | N-H Bend (Amide II) | 1640 - 1590 | Strong |

| Aromatic Ether | C-O-C Stretch | 1260 - 1200 (asymmetric) | Strong |

| Phenol | C-O Stretch | ~1200 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition (C₈H₉NO₃). The monoisotopic mass of the compound is 167.05824 Da. uni.lu

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to observe the molecular ion, often as an adduct. Computationally predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification. uni.lu

Tandem mass spectrometry (LC-MS/MS) can be used to study the fragmentation patterns. After isolating the protonated molecular ion ([M+H]⁺ at m/z 168.06552), collision-induced dissociation (CID) would likely lead to characteristic fragments, such as the loss of the acetamide (B32628) moiety or cleavage at the ether bond, providing further structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu Data sourced from computational predictions.

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.06552 |

| [M+Na]⁺ | 190.04746 |

| [M+K]⁺ | 206.02140 |

| [M+NH₄]⁺ | 185.09206 |

| [M-H]⁻ | 166.05096 |

Chromatographic Separation and Quantification

Chromatographic methods are the cornerstone for separating this compound from impurities or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and performing quantification of this compound due to the compound's polarity and non-volatile nature.

A typical setup would involve:

Mode: Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18 or C8 silica) and the mobile phase is polar.

Mobile Phase: A gradient elution using a mixture of water (often containing a small amount of an acid like formic acid or acetic acid to ensure good peak shape) and an organic modifier such as acetonitrile (B52724) or methanol.

Detection: The presence of the hydroxyphenoxy chromophore makes the compound readily detectable by a UV-Vis detector, likely at a wavelength between 270-280 nm.

Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, stemming from the phenolic hydroxyl and primary amide groups. These groups can lead to poor peak shape, thermal degradation in the hot injector, and strong interactions with the GC column.

To overcome these issues, derivatization is typically required prior to GC-MS analysis. This chemical modification step converts the polar functional groups into less polar, more volatile derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH and -NH₂ groups into -OSi(CH₃)₃ and -N(Si(CH₃)₃)₂ or -NHSi(CH₃)₃ groups, respectively.

Once derivatized, the compound can be effectively separated from other components in a complex mixture on a standard nonpolar GC column (e.g., a 5% phenyl-methylpolysiloxane phase). The eluting compound is then introduced into the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identification and can be used for quantification, often by comparing its spectrum to library entries of known compounds. mdpi.comphcogj.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique valued for its simplicity, speed, and high sensitivity. libretexts.orgumass.edu It is an indispensable tool in organic synthesis for qualitatively monitoring the progress of a reaction and for assessing the purity of the resulting products. researchgate.netlibretexts.org

In the context of synthesizing this compound, TLC is used to track the conversion of starting materials to the final product. umass.edu This is achieved by spotting a small amount of the reaction mixture onto a TLC plate—typically a sheet of plastic or glass coated with a thin layer of an adsorbent material like silica (B1680970) gel—at various time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting materials are also applied as standards. youtube.com The plate is then placed in a sealed chamber with a suitable solvent system (the mobile phase). oregonstate.edu As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umass.edu

The progress of the reaction is visualized by observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, this compound. youtube.comlibretexts.org The separation is quantified by the Retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Rf = distance traveled by sample / distance traveled by solvent

Different compounds will have unique Rf values under a specific set of TLC conditions (stationary phase, mobile phase, temperature). libretexts.org For purity assessment, a purified sample of this compound should ideally show a single spot on the TLC plate. researchgate.netlibretexts.org The presence of multiple spots indicates the presence of impurities, such as unreacted starting materials or by-products. libretexts.org Visualization of the spots is often achieved using UV light, under which compounds with a chromophore will appear as dark spots, or by staining with a chemical agent like iodine, which reacts with organic compounds to produce colored spots. umass.edursc.org

Table 1: Illustrative TLC Data for the Synthesis of this compound

| Compound | Rf Value (Ethyl Acetate/Hexane 1:1) | Observation at Reaction Time (T) |

|---|---|---|

| Resorcinol (B1680541) (Starting Material 1) | 0.45 | Spot intensity decreases over time |

| 2-Chloroacetamide (Starting Material 2) | 0.60 | Spot intensity decreases over time |

| This compound (Product) | 0.30 | Spot appears and intensifies over time |

Biophysical and Biochemical Assays for Functional Analysis

To elucidate the biological activity of this compound, a suite of biophysical and biochemical assays is utilized. These assays provide quantitative data on the compound's interactions with biological targets like enzymes and receptors, as well as its effects on cellular processes.

Enzyme Activity Assays (e.g., IC50 Determination)

Enzyme activity assays are conducted to determine if this compound can inhibit or modulate the function of a specific enzyme. A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50). nih.gov The IC50 value represents the concentration of the compound required to inhibit the activity of a given enzyme by 50%. biorxiv.org It is a standard measure of an inhibitor's potency; a lower IC50 value signifies a more potent inhibitor. nih.gov

The assay typically involves incubating the target enzyme with its substrate in the presence of varying concentrations of the test compound. protocols.io The rate of the enzymatic reaction is measured, often by monitoring the formation of a product that is colored or fluorescent. By plotting the enzyme activity against the logarithm of the inhibitor concentration, a dose-response curve is generated, from which the IC50 value can be calculated. biorxiv.org Such studies are crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent.

Table 2: Hypothetical IC50 Values for this compound Against Various Enzymes

| Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |

| Matrix Metalloproteinase-9 (MMP-9) | 45.8 | Non-competitive |

| Tyrosinase | > 100 | No significant inhibition |

Receptor Binding Assays (e.g., Ki, EC50 Values)

Receptor binding assays are used to quantify the affinity of a compound for a specific receptor. bindingdb.org These assays measure key parameters such as the inhibition constant (Ki) and the half-maximal effective concentration (EC50). The Ki value is a measure of the binding affinity of an inhibitor; a smaller Ki value indicates a higher affinity of the compound for the receptor. sciencesnail.com The EC50 value, on the other hand, represents the concentration of a compound that produces 50% of its maximum possible effect or response after binding to a receptor. sciencesnail.combiorxiv.org

These assays often use a radiolabeled ligand that is known to bind to the receptor of interest. The experiment measures the ability of the test compound, such as this compound, to displace the radiolabeled ligand from the receptor. The data obtained are used to determine the compound's affinity and whether it acts as an agonist or antagonist at that receptor.

Table 3: Example Receptor Binding Data for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Compound Role |

|---|---|---|---|

| Adrenergic Receptor Alpha-2A | 85 | - | Antagonist |

| G-Protein Coupled Receptor X | 250 | 400 | Partial Agonist |

| Muscarinic Acetylcholine Receptor M2 | > 10,000 | - | Inactive |

Gene Expression Analysis (e.g., RT-PCR for mRNA levels)

To investigate the effects of this compound at the genetic level, gene expression analysis is performed. nih.gov Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the levels of messenger RNA (mRNA) for particular genes within a cell or tissue sample. nih.govgene-quantification.com

In this method, RNA is first extracted from cells that have been treated with the compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). The qPCR step then amplifies and quantifies the amount of specific cDNA, which directly correlates to the amount of mRNA of the gene of interest in the original sample. nih.gov By comparing the mRNA levels in treated cells to those in untreated control cells, researchers can determine if the compound upregulates or downregulates the expression of specific genes. researchgate.net This information provides insights into the cellular pathways affected by the compound. nih.gov

Table 4: Illustrative Relative Gene Expression Changes Induced by this compound

| Gene Target | Cell Type | Fold Change in mRNA Expression (Treated vs. Control) | Biological Pathway |

|---|---|---|---|

| TNF-α | Macrophages | -2.5 | Inflammation |

| IL-6 | Fibroblasts | -3.1 | Inflammation |

| COL1A1 | Fibroblasts | +1.8 | Extracellular Matrix |

Protein Quantification Techniques (e.g., ELISA for Cytokines)

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used immunological assay to quantify the concentration of a specific protein, such as a cytokine, in a biological sample. nih.govqiagen.com This technique is essential for determining if changes in gene expression, as measured by RT-PCR, translate into changes at the protein level. nih.govbiocompare.com

In a typical sandwich ELISA, the wells of a microplate are coated with a capture antibody specific to the protein of interest. qiagen.com The sample containing the protein (e.g., cell culture supernatant) is added, and the protein is captured by the antibody. After washing away unbound substances, a second, detection antibody (which is conjugated to an enzyme) is added, binding to a different site on the captured protein. Finally, a substrate is added that the enzyme converts into a detectable signal, usually a color change, which is proportional to the amount of protein present in the sample. qiagen.com

Table 5: Hypothetical Cytokine Protein Levels Measured by ELISA

| Cytokine | Condition | Concentration (pg/mL) |

|---|---|---|

| TNF-α | Control | 150.4 ± 12.1 |

| Treated with this compound | 65.2 ± 8.5 | |

| IL-6 | Control | 220.9 ± 15.3 |

| Treated with this compound | 80.7 ± 10.2 |

High-Throughput Screening (HTS) Methodologies in Drug Discovery

High-Throughput Screening (HTS) is a key technology in drug discovery that utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. nih.govdrugtargetreview.com This process allows for the efficient identification of "hits"—compounds that display the desired activity against a biological target. sygnaturediscovery.com

In the context of this compound, while it may be the subject of focused investigation, its discovery could have originated from an HTS campaign where a large library of diverse compounds was screened. nih.gov HTS assays are designed to be robust, sensitive, and suitable for automation. They can be biochemical (e.g., enzyme inhibition) or cell-based (e.g., reporter gene activation). drugtargetreview.com The evolution of HTS technologies, including high-throughput mass spectrometry and complex imaging assays, has increased the speed and sensitivity of screening, accelerating the initial phases of drug discovery. drugtargetreview.comnih.gov The goal of HTS is to reduce the vast number of potential compounds to a manageable number of promising candidates for further optimization and development. nih.gov

Thermal and Material Characterization (Relevant to Research Compound Stability and Behavior)